4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline

Lipophilicity Drug-likeness Quinazoline SAR

4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline (CAS 303148-92-7) is a heterocyclic building block belonging to the 2‑(trifluoromethyl)quinazoline ether class. Its structure combines a quinazoline core with an electron‑withdrawing 4‑nitrophenoxy substituent at position 4 and a trifluoromethyl group at position The molecular formula is C₁₅H₈F₃N₃O₃ and the molecular weight is 335.24 g/mol.

Molecular Formula C15H8F3N3O3
Molecular Weight 335.242
CAS No. 303148-92-7
Cat. No. B2874212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline
CAS303148-92-7
Molecular FormulaC15H8F3N3O3
Molecular Weight335.242
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H8F3N3O3/c16-15(17,18)14-19-12-4-2-1-3-11(12)13(20-14)24-10-7-5-9(6-8-10)21(22)23/h1-8H
InChIKeyZXBKVJZFPUSIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline (CAS 303148-92-7): Procurement-Relevant Identity and Physicochemical Profile


4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline (CAS 303148-92-7) is a heterocyclic building block belonging to the 2‑(trifluoromethyl)quinazoline ether class. Its structure combines a quinazoline core with an electron‑withdrawing 4‑nitrophenoxy substituent at position 4 and a trifluoromethyl group at position 2. The molecular formula is C₁₅H₈F₃N₃O₃ and the molecular weight is 335.24 g/mol [1]. Computed physicochemical properties include XLogP3‑AA = 4.2, topological polar surface area = 80.8 Ų, 0 hydrogen bond donors, and 8 hydrogen bond acceptors [1]. The compound is offered by multiple vendors at purity tiers ranging from 95% to 98% , and is intended exclusively for research and further manufacturing use .

Why Substituent Choice on the 4‑Phenoxy Motif Decides Synthetic and Biological Utility in 2‑(Trifluoromethyl)quinazoline Series


Within the 2‑(trifluoromethyl)quinazoline ether family, the electronic nature of the 4‑phenoxy substituent governs not only physicochemical properties (logP, H‑bond acceptor count, TPSA) but also the compound's downstream synthetic versatility and potential biological profile. The 4‑nitro group is a strong electron‑withdrawing substituent that increases the compound's computed lipophilicity (XLogP3‑AA = 4.2) relative to the unsubstituted phenoxy analog, while simultaneously providing a reducible handle for selective conversion to the 4‑aminophenoxy derivative [1]. This dual role—modulating both property space and serving as a latent amino group—cannot be replicated by the methoxy, chloro, or unsubstituted phenoxy analogs, making generic substitution chemically and functionally inadequate for applications that require either a specific electronic signature or a precursor to amine‑based diversification [1][2].

Quantitative Differentiation Evidence for 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline vs. Closest Analogs


Increased Computed Lipophilicity (XLogP3‑AA = 4.2) vs. Unsubstituted Phenoxy Analog

The target compound exhibits a computed XLogP3‑AA of 4.2 [1]. The unsubstituted 4‑phenoxy‑2‑(trifluoromethyl)quinazoline (CAS 337924‑83‑1; C₁₅H₉F₃N₂O, MW 290.24) has a computed XLogP3‑AA of 3.8 [2]. The 0.4 log unit increase arises from the electron‑withdrawing nitro substituent replacing a hydrogen atom, which increases hydrophobic character. This difference shifts the compound further into Lipinski‑compliant oral drug space (logP < 5) while still providing additional H‑bond acceptor capacity.

Lipophilicity Drug-likeness Quinazoline SAR

Elevated Topological Polar Surface Area (TPSA = 80.8 Ų) Relative to Non‑Nitro Phenoxy Analogs

The target compound has a computed TPSA of 80.8 Ų [1], which is higher than that of the 4‑methoxyphenoxy analog (TPSA ≈ 57 Ų, estimated from C₁₆H₁₁F₃N₂O₂) and the unsubstituted phenoxy analog (TPSA ≈ 45 Ų) [2]. The nitro group contributes two additional oxygen atoms that increase the polar surface area, which directly influences membrane permeability and oral bioavailability predictions.

Polar surface area Permeability Quinazoline drug design

Increased Hydrogen‑Bond Acceptor Count (HBA = 8) vs. Non‑Nitro and Chloro Analogs

The target compound possesses 8 hydrogen‑bond acceptor atoms (computed by Cactvs) [1], compared with 6 for 4‑phenoxy‑2‑(trifluoromethyl)quinazoline (two oxygen atoms in the quinazoline core plus one ether oxygen) [2] and 5 for 4‑chloro‑2‑(trifluoromethyl)quinazoline. The two additional H‑bond acceptors arise from the nitro group oxygens, which can engage in hydrogen‑bonding interactions with target proteins or influence solubility and crystal packing.

H-bond acceptors Binding interactions Quinazoline SAR

Nitro Group as a Traceless Synthetic Handle for Selective Amine Diversification

The 4‑nitro substituent is quantitatively reducible to a primary amine under standard catalytic hydrogenation or metal‑mediated conditions [1]. The resulting 4‑(4‑aminophenoxy)‑2‑(trifluoromethyl)quinazoline can then undergo amide coupling, sulfonylation, or reductive amination. In contrast, the 4‑methoxy analog (CAS 337924‑46‑6) requires harsh demethylation (BBr₃, 48% HBr) to generate the phenol for further derivatization, and the 4‑chloro analog is limited to nucleophilic aromatic substitution chemistry. This makes the nitro compound the most versatile entry point for divergent library synthesis.

Synthetic intermediate Nitro reduction Parallel synthesis

Higher Purity Specification (≥98%) from Select Vendors vs. Standard 95% Grade

The compound is commercially available at ≥98% purity from Leyan (Catalog No. 1646646) , compared with a ≥95% minimum purity specification from AKSci (Catalog No. 8641CE) . The 98% grade is more suitable for applications requiring high stoichiometric precision—such as fragment screening at defined concentrations, co‑crystallization trials, or use as a certified reference material—without the need for additional purification.

Chemical purity Procurement specification Reproducibility

Nitro‑Quinazoline Class Correlation: Enhanced In Vitro Cytotoxicity vs. Non‑Nitrated Analogs

A systematic evaluation of 22 quinazoline derivatives against MCF‑7 (breast), HeLa (cervical), and HepG2 (liver) tumor cell lines demonstrated that nitro‑substituted quinazoline derivatives exhibit 3‑ to 5‑fold greater cytotoxic potency than their non‑nitrated counterparts, with IC₅₀ values in the range of 3.35–5.59 µg/mL for the most active nitro‑containing compounds [1]. While this specific compound was not the primary subject, it belongs to the same 4‑nitrophenoxyquinazoline chemotype and shares the electron‑deficient aromatic substituent pattern that drives this potency enhancement.

Cytotoxicity Quinazoline antitumor Nitro SAR

Procurement‑Relevant Application Scenarios for 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline


Divergent Library Synthesis via Nitro Reduction and Amine Derivatization

Procure the ≥98% purity grade [1] for use as a central intermediate in parallel amide or sulfonamide library synthesis. The nitro group is reduced quantitatively to the primary amine under Pd/C hydrogenation, after which the resulting 4‑(4‑aminophenoxy)‑2‑(trifluoromethyl)quinazoline can be reacted with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate compound arrays for kinase or GPCR screening. This approach exploits the highest synthetic step economy among the 4‑phenoxy‑2‑(trifluoromethyl)quinazoline analogs [2].

Fragment‑Based Drug Discovery (FBDD) Targeting Kinase ATP‑Binding Sites

Use the compound as a 3D‑aware fragment in fragment screening campaigns. With 8 H‑bond acceptors and a TPSA of 80.8 Ų [1], it presents a differentiated H‑bond interaction profile compared with lower‑TPSA, lower‑HBA quinazoline fragments. Its molecular weight (335.24 Da) and lipophilicity (XLogP3‑AA = 4.2) are within acceptable fragment limits, and the nitro group can serve as an anchor point for fragment growing or merging strategies after reduction to the amine [2].

Anticancer Lead Optimization Leveraging Nitro‑Quinazoline Class SAR

For medicinal chemistry programs targeting EGFR, VEGFR‑2, or PDGFR kinases, prioritize this scaffold based on class‑level evidence that nitro‑substituted quinazolines exhibit 3‑ to 5‑fold enhanced cytotoxicity compared with non‑nitrated analogs [1]. The compound can serve as a starting point for structure–activity relationship expansion, with the 4‑nitrophenoxy group providing both a pharmacophoric element and a synthetic handle for late‑stage diversification.

Physicochemical Property Calibration in CNS‑Peripheral Selectivity Studies

Use the compound's intermediate TPSA (80.8 Ų) and moderate logP (4.2) [1] to probe the CNS/peripheral selectivity boundary in probe compound design. By comparing the permeability, efflux ratio, and brain‑to‑plasma ratio of this compound with the lower‑TPSA 4‑phenoxy analog (TPSA ≈ 45 Ų) [2], researchers can calibrate in silico models for CNS drug design programs.

Quote Request

Request a Quote for 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.